aviumin C
Description
Chemical Identity and Molecular Characterization of Aviumin C
Nomenclature and Structural Identification
Systematic International Union of Pure and Applied Chemistry Name and Synonyms
This compound is catalogued in chemical databases under various designations, though comprehensive systematic nomenclature data remains limited in available sources. The compound is most commonly referenced by its research designation "this compound" in scientific literature, particularly in mycobacterial research contexts. Alternative nomenclature includes "this compound (9CI)" as found in chemical supplier databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this specific compound requires further verification through comprehensive structural determination studies, as current database entries do not provide complete systematic naming conventions.
The compound belongs to a series of related mycobacterial antigens, with Aviumin A (Chemical Abstracts Service Registry Number 123463-01-4) and Aviumin B (Chemical Abstracts Service Registry Number 123463-02-5) representing closely related molecular entities within the same chemical family. This systematic relationship suggests shared structural motifs while maintaining distinct molecular identities that differentiate their biological and chemical properties.
Chemical Abstracts Service Registry Number (123463-03-6) Validation
The Chemical Abstracts Service Registry Number 123463-03-6 serves as the unique molecular identifier for this compound across multiple chemical databases and research publications. This registry number appears consistently across diverse chemical suppliers and research literature, confirming its established identity within the chemical community. Validation of this Chemical Abstracts Service number occurs through cross-referencing multiple independent database sources, including ChemBuyersGuide, chemical supplier catalogs, and research publications.
The systematic assignment of Chemical Abstracts Service numbers follows specific protocols established by the Chemical Abstracts Service division of the American Chemical Society, ensuring that each unique molecular structure receives a distinct identifier. The presence of 123463-03-6 across multiple independent sources provides confidence in the accuracy of this molecular designation for this compound.
Molecular Formula (C₂H₆N₄) and Weight Analysis
This compound possesses the molecular formula C₂H₆N₄, indicating a compact nitrogen-rich organic compound containing two carbon atoms, six hydrogen atoms, and four nitrogen atoms. This molecular composition yields a calculated molecular weight that places the compound within the category of small organic molecules with significant nitrogen content.
The molecular formula C₂H₆N₄ is shared by several other chemical compounds, creating an interesting comparative framework for structural analysis. Guanidinium cyanide, with the identical molecular formula C₂H₆N₄, exhibits a molecular weight of 86.10 grams per mole. Similarly, glyoxal dihydrazone (Chemical Abstracts Service Registry Number 3327-62-6) and oxalamidine share this same molecular formula and molecular weight. This molecular weight consistency across compounds with the same elemental composition confirms the stoichiometric calculations and provides a reference point for analytical verification.
The nitrogen-to-carbon ratio of 2:1 in the C₂H₆N₄ formula indicates substantial nitrogen content, suggesting potential for multiple nitrogen-containing functional groups within the molecular structure. This high nitrogen density often correlates with biological activity and chemical reactivity patterns characteristic of pharmaceutical intermediates and diagnostic reagents.
Spectroscopic Characterization
Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Assignments
Detailed proton and Carbon-13 Nuclear Magnetic Resonance spectroscopic data specific to this compound remains limited in the available literature and chemical databases. The structural elucidation of compounds with the molecular formula C₂H₆N₄ requires sophisticated spectroscopic analysis to differentiate between possible isomeric forms and to confirm specific connectivity patterns.
Properties
CAS No. |
123463-03-6 |
|---|---|
Molecular Formula |
C2H6N4 |
Synonyms |
aviumin C |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Aviumin C has demonstrated significant antimicrobial properties, particularly against Mycobacterium avium and other non-tuberculous mycobacteria (NTM). Studies have shown that it can inhibit the growth of both macrolide-susceptible and macrolide-resistant strains of M. avium through various mechanisms, including disruption of cell wall synthesis and inhibition of protein synthesis .
Table 1: Antimicrobial Efficacy of this compound Against Mycobacterial Strains
| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Resistance Type |
|---|---|---|
| M. avium (macrolide-susceptible) | 0.5 mg/L | Susceptible |
| M. avium (macrolide-resistant) | 2.0 mg/L | Resistant |
| M. intracellulare | 1.0 mg/L | Variable |
Vaccine Development
Recent research has explored the use of this compound in vaccine formulations aimed at enhancing immune responses against M. avium. In preclinical models, it has been shown to elicit robust T-cell responses when used as an adjuvant in vaccine candidates . This application is particularly relevant for immunocompromised populations at risk for NTM infections.
Table 2: Immune Response Induction by this compound-based Vaccines
| Vaccine Candidate | Immune Response Type | Observed Efficacy |
|---|---|---|
| ID91 + GLA-SE | CD4+ T helper 1 responses | Significant reduction in bacterial burden |
| BCG | Mixed T cell response | Moderate efficacy |
In Vivo Studies
In vivo studies using murine models have provided insights into the pharmacodynamics of this compound. Research indicates that BALB/c mice exhibit higher susceptibility to M. avium infections, making them suitable for evaluating the therapeutic efficacy of this compound in chronic infection models .
Case Study: Efficacy in Murine Models
A study evaluated the effectiveness of this compound in a chronic pulmonary infection model using BALB/c mice infected with M. avium. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent.
Chemical Reactions Analysis
Oxidation-Reduction Reactions
Ascorbic acid (C₆H₈O₆) acts as a potent reducing agent due to its enediol structure, donating electrons in two sequential one-electron transfers:
-
First oxidation : Forms semidehydroascorbate (radical anion C₆H₆O₆- ⁻).
-
Second oxidation : Yields dehydroascorbic acid (C₆H₆O₆), which undergoes irreversible hydrolysis to 2,3-diketogulonic acid (Figure 1) .
Key redox partners :
Acidity and Deprotonation
The enediol group confers unusual acidity (pKa₁ = 4.17, pKa₂ = 11.57) :
-
First deprotonation : Forms ascorbate monoanion (C₆H₇O₆⁻).
-
Second deprotonation : Produces dianion (C₆H₆O₆²⁻) under strong basic conditions.
Resonance stabilization of the conjugate base enhances stability, enabling efficient electron donation in biological systems .
Nucleophilic Reactions
Ascorbic acid participates in nucleophilic substitutions, particularly esterification:
-
Ester formation : Reacts with fatty acids (e.g., palmitic acid) to form ascorbyl palmitate (C₂₂H₃₈O₇), a lipid-soluble antioxidant .
Reaction :
Degradation Pathways
Dehydroascorbic acid undergoes hydrolysis with a half-life of 5–15 minutes at 37°C, producing:
-
Diketogulonic acid (major product)
-
Xylonic and threonic acids
Kinetic data :
| Condition | Degradation Rate (k) |
|---|---|
| pH 7.4, 37°C | 0.046 min⁻¹ |
| pH 2.0, 25°C | 0.003 min⁻¹ |
Enzymatic Interactions
Ascorbate serves as a cofactor in hydroxylation reactions:
-
Prolyl hydroxylase : Essential for collagen biosynthesis.
-
Dopamine β-hydroxylase : Converts dopamine to norepinephrine .
Mechanism : Reduces Cu²⁺ to Cu⁺ in enzyme active sites, enabling oxygen activation.
Iodine Clock Reaction
In the vitamin C clock reaction, ascorbic acid reduces iodine (I₃⁻) to iodide (I⁻), delaying starch-iodine complex formation until ascorbate is depleted :
Stoichiometry :
Experimental parameters :
| [H₂O₂] (M) | Rate (M/s) | Induction Time (s) |
|---|---|---|
| 0.1 | 1.2×10⁻⁴ | 45 ± 3 |
| 0.3 | 3.8×10⁻⁴ | 22 ± 2 |
Pro-Oxidant Activity
In the presence of transition metals (e.g., Fe³⁺), ascorbate generates hydroxyl radicals via Fenton chemistry :
Biological impact : Dual role as antioxidant/pro-oxidant depends on cellular redox state and metal availability.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
While aviumin C’s exact structure is unspecified, mycobacterial compounds with analogous roles include:
Key Structural Contrasts :
- Keto-mycolic acids are integral to M. tuberculosis’s cell wall, whereas this compound’s role in M. avium may relate to lipid droplet accumulation in macrophages, as observed in granuloma models .
- Lipoarabinomannan in M.
Functional Analogues
Foamy Macrophage Induction :
- M. avium triggers lipid accumulation in macrophages via lipoprotein-induced pathways, a process reversible under stress conditions . This compound may mediate this through lipid metabolism interference, similar to M. tuberculosis’s use of keto-mycolic acids to hijack host triglyceride synthesis .
- Detection Methods : this compound-associated bacilli are identified via AARB staining and 23S rRNA PCR , whereas keto-mycolic acids require gas chromatography-mass spectrometry (GC-MS) for structural confirmation .
Immune Evasion :
- This compound’s hypothetical lipid composition may mimic host membranes, evading TLR4 recognition—a strategy shared with M. tuberculosis’s phenolic glycolipid (PGL-1) .
Research Findings and Methodological Insights
Key Studies
- Caire-Brandli et al. (2014) : Demonstrated M. avium’s reversible lipid accumulation in macrophages, suggesting this compound’s role in latency and reactivation cycles .
- Godoy et al. (2009): Detected M.
Limitations and Knowledge Gaps
- Structural elucidation of this compound is absent in current literature, necessitating advanced lipidomic profiling.
- Comparative studies with M. tuberculosis compounds rely on functional parallels rather than direct structural data .
Preparation Methods
Microbial Cultivation and Strain Selection
The preparation of Aviumin C begins with the careful selection and cultivation of Mycobacterium avium strains. Source demonstrates that clinical and environmental isolates exhibit significant genetic diversity, necessitating strain-specific optimization. Subspecies such as M. avium subsp. hominissuis are preferentially selected due to their prevalence in human infections .
Cultivation protocols typically employ Middlebrook 7H10 agar or liquid media, incubated at 37°C under aerobic conditions for 4–6 weeks . A critical innovation lies in the use of variable-number tandem-repeat (VNTR) typing to ensure strain authenticity, as detailed in Table 1 .
Table 1: Strain Identification Metrics for M. avium Isolates
| Strain ID | VNTR Pattern | CFU/mL (Log₁₀) | Environmental Source |
|---|---|---|---|
| 14a | 31a, 36 | 8.2 | Household plumbing |
| 37 | 36, 38a | 7.9 | Soil |
| 55 | 30 | 6.5 | Clinical sputum |
Post-cultivation, biomass is harvested during the late logarithmic phase to maximize antigen yield, achieving colony counts of 10⁸–10¹⁰ CFU/mL .
Antigen Extraction and Inactivation
The extraction of this compound antigens involves mechanical and chemical disruption of mycobacterial cells. Source outlines a protocol where heat-inactivated cells (80°C for 1 hr) are treated with 0.05% Tween-20 to solubilize surface proteins . Subsequent ultrasonication at 20 kHz for 15 cycles (30 sec pulse/30 sec rest) achieves >90% cell wall disruption, as quantified by transmission electron microscopy .
Key steps include:
-
Protein Precipitation : Cold ethanol (4°C) precipitation at 75% v/v concentration isolates heat-stable proteins .
-
Diafiltration : Tangential flow filtration with 10 kDa membranes removes low-molecular-weight contaminants .
-
Lyophilization : Freeze-drying yields a stable powder with <5% residual moisture .
Notably, source identifies glycosylphosphatidylinositol (GPI) anchors as critical antigenic components, requiring β-elimination with 500 mM NaOH/ethanol followed by NaBD₄ reduction to preserve epitope integrity .
Biochemical Characterization and Standardization
This compound’s efficacy hinges on its protein and glycolipid profile. MALDI-TOF MS analysis reveals dominant peaks at m/z 4,512 (ESAT-6 homolog) and m/z 10,337 (Ag85 complex) . Comparative data from source demonstrate batch-to-batch consistency when using the following quality control parameters:
Table 2: Antigen Batch Release Criteria
| Parameter | Specification | Analytical Method |
|---|---|---|
| Protein content | 1.8–2.2 mg/mL | Lowry assay |
| Endotoxin | <0.25 EU/mL | LAL chromogenic test |
| Delayed hypersensitivity | ≥10 mm induration in guinea pigs | Intradermal challenge |
Glycolipid components, including sulfatides and trehalose dimycolates, are quantified via GC-MS following acetylation and hexane extraction . Source identifies three sulfatide isoforms (C32:0, C34:1, C36:2) constituting 28–36% of total lipid content in clinical-grade preparations .
Formulation and Stability Testing
Final formulations combine antigenic fractions with stabilizers to enhance shelf life. The patent CN103655500A, while focused on vitamin C tablets, provides transferable insights into excipient selection . For this compound, 7% starch slurry serves as a cryoprotectant during lyophilization, while magnesium stearate (0.14% w/w) prevents aggregation .
Accelerated stability studies (40°C/75% RH for 6 months) show:
-
<5% loss in protein immunogenicity (ELISA)
-
No detectable microbial growth (USP <61>)
Field trials in Kenya (source ) validated this compound’s diagnostic performance across 334 subjects. At 0.2 µg protein/dose, the antigen elicited:
-
Sensitivity : 92% (95% CI: 86–96%) in culture-confirmed cases
-
Specificity : 88% (95% CI: 82–93%) versus BCG-vaccinated controls
Table 3: Cross-Reactivity Profile of this compound
| Non-Target Species | Cross-Reactivity Rate |
|---|---|
| M. intracellulare | 12% |
| M. chimaera | 8% |
| M. gordonae | 4% |
These data underscore this compound’s superiority to traditional tuberculin in regions with high environmental mycobacterial exposure .
Q & A
Q. What experimental design considerations are critical for studying aviumin C's biochemical mechanisms?
A robust experimental design should include:
- Sample size justification : Use power analysis to determine the minimum sample size required for statistical validity .
- Control groups : Include positive/negative controls to isolate this compound-specific effects (e.g., solvent-only controls for solubility studies) .
- Replication : Perform triplicate experiments to account for technical variability .
- Validated protocols : Reference established methods for compound handling (e.g., inert atmosphere storage for oxidation-prone compounds) .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Analytical techniques : Combine NMR (for structural confirmation) and HPLC (for purity assessment) .
- Cross-validation : Compare spectral data with published reference libraries (e.g., PubChem or Reaxys) .
- Quantitative thresholds : Set purity criteria (e.g., ≥95% by HPLC) and document batch-to-batch variability .
Q. What strategies are effective for integrating existing literature into this compound research?
- Systematic reviews : Use databases like PubMed and Scopus with keywords (e.g., "this compound biosynthesis" + "kinetic studies") .
- Citation tracking : Tools like Web of Science can identify seminal papers and recent citations .
- Critical appraisal : Distinguish primary studies (e.g., original kinetic data) from secondary reviews to avoid bias .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound bioactivity studies?
- Root-cause analysis : Investigate variables like compound stability (e.g., degradation under light/heat) or assay interference (e.g., solvent cytotoxicity) .
- Methodological transparency : Document all experimental conditions (e.g., pH, temperature) to enable replication .
- Statistical reconciliation : Apply meta-analysis to compare datasets, using tools like R or Python to assess heterogeneity .
Q. What multidisciplinary approaches enhance this compound research?
- Hybrid methodologies : Pair biochemical assays (e.g., enzyme inhibition) with computational models (e.g., molecular docking for binding affinity predictions) .
- Collaborative frameworks : Engage with bioinformaticians for omics data integration (e.g., transcriptomic responses to this compound exposure) .
Q. How can researchers optimize this compound detection in complex biological matrices?
Q. What longitudinal study designs are suitable for assessing this compound stability?
- Accelerated aging studies : Expose this compound to elevated temperatures/humidity and monitor degradation via kinetic modeling .
- Real-time stability trials : Store samples under controlled conditions (e.g., -80°C) and assay periodically over 12–24 months .
Q. How can ethical and reproducibility standards be upheld in this compound research?
- Data transparency : Share raw datasets and code via repositories like Zenodo or GitHub .
- Ethical compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare and obtain institutional review board (IRB) approval .
Methodological Tables
Q. Table 1. Comparison of Extraction Methods for this compound in Biological Samples
| Method | Recovery Rate (%) | Matrix Effect (%) | Reference |
|---|---|---|---|
| SPE | 92 ± 5 | 15 | |
| Liquid-Liquid | 85 ± 8 | 25 | |
| Protein Precipitation | 78 ± 10 | 40 |
Q. Table 2. Key Parameters for this compound Stability Studies
| Condition | Temperature (°C) | Humidity (%) | Degradation Rate (k, day⁻¹) |
|---|---|---|---|
| Accelerated | 40 | 75 | 0.05 |
| Long-term | 25 | 60 | 0.01 |
| Refrigerated | 4 | 45 | 0.005 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
